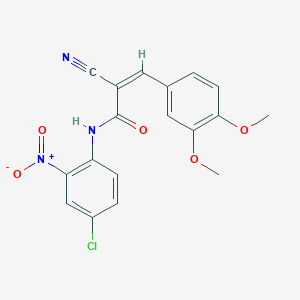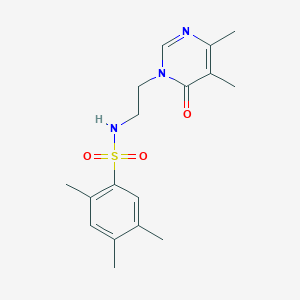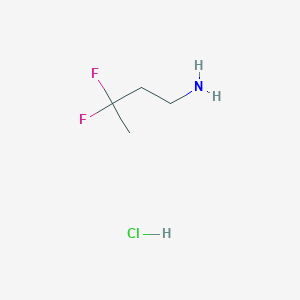![molecular formula C16H22N6O B2692429 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021025-26-2](/img/structure/B2692429.png)
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is an intricate organic compound that has garnered attention due to its potential applications in various fields including chemistry, biology, medicine, and industry. It is characterized by its unique structural framework, integrating a cyclopropane carboxamide moiety with a pyrazolo[3,4-d]pyrimidine core and a piperidinyl ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps starting from readily available precursors. The process usually includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the reaction of appropriate hydrazines with diaminopyrimidines under specific conditions.
Attachment of the piperidin-1-yl group: This step involves nucleophilic substitution reactions where piperidine is introduced to the pyrazolo[3,4-d]pyrimidine structure.
Introduction of the ethyl chain: The ethyl spacer can be added through alkylation reactions.
Cyclopropanecarboxamide synthesis: The final step involves the formation of the cyclopropanecarboxamide, which can be achieved using cyclopropanecarbonyl chloride in the presence of a suitable base.
Industrial Production Methods
In an industrial setting, the synthesis process is often optimized for scalability and efficiency. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation of reaction monitoring and control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or peroxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: It readily participates in substitution reactions, especially nucleophilic substitutions, due to its various reactive sites.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon are typically used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are frequently employed under both basic and acidic conditions.
Major Products
The major products formed depend on the specific reaction and conditions. For instance:
Oxidation: Yields hydroxylated derivatives.
Reduction: Produces amine or alcohol derivatives.
Substitution: Results in various substituted cyclopropane derivatives.
Scientific Research Applications
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has significant applications across multiple fields:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical agent in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving enzyme inhibition or receptor modulation. The pyrazolo[3,4-d]pyrimidine core is known to mimic nucleotides, allowing it to interact with biological macromolecules. The piperidinyl and cyclopropane groups further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane carboxamide group and a piperidinyl ethyl chain, which confer distinct chemical properties and biological activities.
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Basis for many derivatives.
Piperidinyl derivatives: Known for their bioactivity.
Cyclopropane carboxamides: Noted for their stability and rigidity.
This compound's unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-16(12-4-5-12)17-6-9-22-15-13(10-20-22)14(18-11-19-15)21-7-2-1-3-8-21/h10-12H,1-9H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMVZHAZVZCMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2692346.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2692348.png)

![[2-(Trifluoromethyl)oxan-2-yl]methanol](/img/structure/B2692351.png)
![Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate](/img/structure/B2692352.png)
![N-[(2,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2692353.png)
![3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2692355.png)
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2692357.png)



![2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2692364.png)
![(3E)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2692366.png)

